

# Patamostat (Upamostat): A Technical Guide for COVID-19 Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Patamostat**, also known as Upamostat (RHB-107), is an orally administered, first-in-class serine protease inhibitor.[1] It is a prodrug that is converted in the body to its active metabolite, WX-UK1.[2][3][4] Originally developed for oncological indications, its mechanism of action has garnered significant interest for its potential application in the treatment of COVID-19.[1][3] As a host-directed therapy, it targets human cellular factors required for viral entry, a strategy that may minimize the likelihood of resistance due to viral mutations in the spike protein.[1] This document provides a comprehensive technical overview of the research on **Patamostat** for COVID-19, summarizing key experimental data and methodologies.

## **Mechanism of Action: Inhibiting Viral Entry**

The entry of SARS-CoV-2 into host cells is a critical first step for infection. This process is primarily mediated by the viral spike (S) protein, which binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[5][6][7] For the virus to fuse with the cell membrane, the S protein must be cleaved at two sites, S1/S2 and S2', a process known as priming.[6][8]

In respiratory epithelial cells, this priming is predominantly carried out by the host transmembrane serine protease 2 (TMPRSS2).[5][6][7][9] Upamostat acts as a potent inhibitor of TMPRSS2 and related trypsin-like serine proteases.[3][10] By blocking the enzymatic activity



of TMPRSS2, the active metabolite WX-UK1 prevents the cleavage of the SARS-CoV-2 spike protein, thereby inhibiting viral fusion and entry into the host cell.[2] In addition to TMPRSS2, research suggests that other proteases like cathepsin-L may also play a role in viral entry, particularly for certain variants, and Upamostat may also act via this pathway.[2][7]

Caption: SARS-CoV-2 entry pathway and Upamostat's mechanism of action.

#### **Preclinical In Vitro Research**

In vitro studies have been crucial in demonstrating the antiviral potential of Upamostat against SARS-CoV-2. These experiments have shown that Upamostat can inhibit viral replication at non-toxic concentrations.[10][11]

## **Key Experimental Findings**

Two primary in vitro systems have been used to evaluate Upamostat's efficacy:

- Vesicular Stomatitis Virus (VSV) Pseudoparticle Assay: In this system, VSV particles are
  engineered to express the SARS-CoV-2 spike protein on their surface. Upamostat
  demonstrated moderate inhibitory activity against the entry of these pseudoparticles into
  Calu-3 cells, a human lung cancer cell line that expresses TMPRSS2.[10] Interestingly, some
  activity was also noted in Vero76 cells, which do not express surface TMPRSS2, suggesting
  a potential secondary mechanism of action.[10]
- Human Bronchial Epithelial Cell (HBEC) Model: In a more physiologically relevant organotypic air-liquid-interface (ALI) culture of primary human bronchial epithelial cells, Upamostat showed strong inhibition of SARS-CoV-2 viral replication.[1][10]

At equivalent concentrations, the virus inhibitory effect of Upamostat was reported to be somewhat greater than that of camostat, another serine protease inhibitor investigated for COVID-19.[10]

## **Quantitative Data Summary**



| Study System               | Cell Type            | Virus System       | Key Finding                                                        | Reference |
|----------------------------|----------------------|--------------------|--------------------------------------------------------------------|-----------|
| Pseudovirus<br>Entry Assay | Calu-3<br>(TMPRSS2+) | VSVpp+SARS-2-<br>S | Moderate inhibitory activity observed.                             | [10]      |
| Pseudovirus<br>Entry Assay | Vero76<br>(TMPRSS2-) | VSVpp+SARS-2-<br>S | Moderate activity still noted, unlike camostat which was inactive. | [10]      |
| Organotypic<br>Culture     | Primary HBEC         | SARS-CoV-2         | Strong inhibition of viral replication demonstrated.               | [1][10]   |
| Comparative<br>Study       | Calu-3               | VSVpp+SARS-2-<br>S | Virus inhibitory<br>effect somewhat<br>greater than<br>camostat.   | [10]      |

## **Experimental Protocols**

Protocol 1: VSV Pseudoparticle Neutralization Assay

- Cell Seeding: Calu-3 or Vero76 cells are seeded into 96-well plates and cultured to form a confluent monolayer.
- Compound Preparation: Upamostat is serially diluted in cell culture medium to achieve a range of desired concentrations.
- Pre-incubation: The cell monolayers are pre-incubated with the diluted Upamostat or a vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours) at 37°C.
- Infection: The medium containing the drug is removed, and cells are infected with a predetermined titer of VSV pseudoparticles expressing the SARS-CoV-2 spike protein.
- Incubation: The infection is allowed to proceed for a period of 20-24 hours at 37°C.



- Readout: Viral entry is quantified by measuring the expression of a reporter gene (e.g., luciferase or GFP) encoded by the VSV genome. A reduction in reporter signal relative to the vehicle control indicates inhibition.
- Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a nonlinear regression curve.



Click to download full resolution via product page

Caption: Workflow for an in vitro pseudovirus neutralization assay.

## Clinical Research: Phase 2/3 Outpatient Study



Upamostat has been evaluated in a two-part, multicenter, Phase 2/3, randomized, double-blind, placebo-controlled study in adult outpatients with symptomatic COVID-19 who did not require hospitalization (NCT04723537).[10][12][13]

## **Key Clinical Findings**

The pilot Phase 2 portion of the study met its primary objective of demonstrating safety and tolerability.[2] While not powered for definitive efficacy, the results showed promising trends.[14]

- Hospitalization: No patients treated with Upamostat were hospitalized for worsening COVID-19, compared to a 15% hospitalization rate in the placebo group (P=0.03).[2][14][15]
- Symptom Progression: The development of new severe symptoms was significantly lower in the combined Upamostat groups (2.4%) compared to the placebo group (20%) (P=0.036).[2]
   [15]
- Symptom Recovery: The median time to sustained recovery from severe symptoms was shorter in the Upamostat groups (4 days for 200 mg, 3 days for 400 mg) compared to the placebo group (8 days).[2][15]
- Biomarkers: Mean D-dimer levels, which are often elevated in COVID-19, decreased in patients receiving Upamostat (38% reduction in the 200 mg group and 48% in the 400 mg group), while remaining constant in the placebo group.[2][15]

### **Quantitative Data Summary**

Table 1: Patient Demographics and Study Design (Phase 2 Pilot)

| Characteristic     | Placebo       | Upamostat 200 mg | Upamostat 400 mg |
|--------------------|---------------|------------------|------------------|
| Number of Patients | 20            | 20               | 21               |
| Median Age         | 49 (overall)  | 49 (overall)     | 49 (overall)     |
| Male               | 44% (overall) | 44% (overall)    | 44% (overall)    |
| High-Risk Factors  | 59% (overall) | 59% (overall)    | 59% (overall)    |
| Treatment Duration | 14 days       | 14 days          | 14 days          |



Data from Plasse et al., 2023 and associated press releases.[2][14][15][16]

Table 2: Key Efficacy Outcomes (Phase 2 Pilot)

| Outcome                                      | Placebo (n=20) | Upamostat 200<br>mg (n=20) | Upamostat 400<br>mg (n=21) | P-value<br>(Combined<br>Upamostat vs<br>Placebo) |
|----------------------------------------------|----------------|----------------------------|----------------------------|--------------------------------------------------|
| Hospitalization for COVID-19                 | 3 (15%)        | 0 (0%)                     | 0 (0%)                     | 0.03                                             |
| Development of<br>New Severe<br>Symptoms     | 4 (20%)        | 1 (5%)                     | 0 (0%)                     | 0.036                                            |
| Median Time to<br>Severe Symptom<br>Recovery | 8 days         | 4 days                     | 3 days                     | Not Reported                                     |
| Mean Change in<br>D-dimer Level              | Constant       | -38%                       | -48%                       | Not Reported                                     |

Data from Plasse et al., 2023.[2][15]

## Clinical Trial Protocol (Phase 2/3, NCT04723537)

- Patient Population: Adult patients (≥18 years) with symptomatic, diagnostically confirmed (RT-PCR or antigen test) COVID-19.[12][13] Symptom onset or positive test must be within 5 days of randomization.[12][13] Patients must not require hospitalization at the time of enrollment.[12]
- Study Design: A two-part, randomized, double-blind, placebo-controlled, parallel-group study. [10][12]
  - Part A (Dose Selection): 61 patients were randomized 1:1:1 to receive Upamostat 200 mg,
     Upamostat 400 mg, or a matching placebo daily for 14 days.[2][13][15]

### Foundational & Exploratory





- Part B (Pivotal Study): Based on Part A results, a dose is selected for a larger cohort,
   randomized 3:2 to active drug vs. placebo.[12][13]
- Intervention: Oral Upamostat (200 mg or 400 mg) or placebo, taken once daily for 14 days.
   [13][15]
- Data Collection: Patients complete daily symptom questionnaires via a smartphone app for 28 days, followed by thrice-weekly questionnaires for an additional 4 weeks.[15][16] They are provided with devices to monitor vital signs. Follow-up visits (in-person or via home nurse) occur at weeks 2, 4, and 8 for physical exams, nasal swabs for PCR, and blood collection for safety labs and disease markers.[12][13]
- Primary Endpoint:
  - Part A: Safety, tolerability, and dose selection for Part B.[10]
  - Part B: Time to sustained recovery from symptomatic illness.[10]
- Secondary Endpoints: Incidence of hospitalization or death, time to symptom resolution, and changes in biomarkers.[10]





Click to download full resolution via product page

Caption: Workflow for the Phase 2 portion of the Upamostat clinical trial.

# **Pharmacokinetics and Safety**

Pharmacokinetics: Upamostat is an orally bioavailable prodrug.[3][11] After absorption, it is converted to its active form, WX-UK1.[4] Pharmacokinetic studies in rats showed a terminal half-life of 0.5 hours for Upamostat itself, with a volume of distribution of 2.0 L/kg and clearance



of about 2.7 L/h/kg following intravenous injection.[17] Clinical pharmacokinetic analysis in cancer patients revealed a dose-related increase in exposure to both Upamostat and WX-UK1 from 100 mg to 400 mg doses.[4] Tissue analyses have shown that substantial levels of WX-UK1 are present for at least 3 days after oral dosing.[2]

Safety and Tolerability: Across multiple clinical trials, including studies in cancer patients and the COVID-19 trial, Upamostat has been shown to be well-tolerated with a favorable safety profile.[3][10][11] In the COVID-19 pilot study, only one patient (in the 400 mg group) reported a drug-related adverse event, which was a mild skin rash, and no patients discontinued the study due to a drug-related adverse event.[15] A dose-dependent increase in the incidence of minor elevations in INR or PTT was noted, though no clinical bleeding events were observed.[2][11]

## Conclusion

Patamostat (Upamostat) is a promising oral, host-directed antiviral candidate for the outpatient treatment of COVID-19. Its mechanism of inhibiting the serine protease TMPRSS2 directly interferes with a crucial step in the SARS-CoV-2 lifecycle. Preclinical in vitro data demonstrated its ability to inhibit viral replication, and a pilot Phase 2 clinical trial provided encouraging signals of efficacy in reducing hospitalizations and the progression to severe symptoms in outpatients, coupled with a favorable safety profile. These findings strongly support further investigation in larger, pivotal trials to definitively establish its role in the management of early-stage COVID-19.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ivanhoe.com [ivanhoe.com]
- 2. A randomized, placebo-controlled pilot study of upamostat, a host-directed serine protease inhibitor, for outpatient treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upamostat: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 4. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Treatment of COVID-19 With Serine Protease Inhibitor Camostat and/or Cathepsin L Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 9. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Upamostat, a Serine Protease Inhibitor, or Placebo for Treatment of COVID-19 Disease [ctv.veeva.com]
- 14. rumedo.ru [rumedo.ru]
- 15. A randomized, placebo-controlled pilot study of upamostat, a host-directed serine protease inhibitor, for outpatient treatment of COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. imedpub.com [imedpub.com]
- 17. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Patamostat (Upamostat): A Technical Guide for COVID-19 Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044767#patamostat-upamostat-for-covid-19-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com